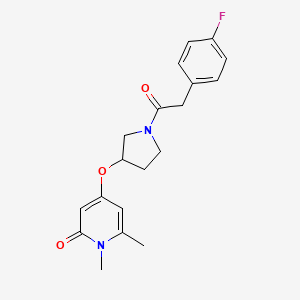
4-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H21FN2O3 and its molecular weight is 344.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one represents a novel chemical entity with potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a pyrrolidine ring, a fluorophenyl group, and a dimethylpyridinone moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Receptor Binding : The fluorophenyl group enhances binding affinity to specific receptors, potentially affecting neurotransmitter systems.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
1. Antineoplastic Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related pyrrolidine derivatives have shown significant inhibition of cell proliferation in small cell lung cancer models, suggesting potential applications in oncology.
2. Neuropharmacological Effects
The compound's structural components suggest it may interact with the GABA-A receptor system. Analogous compounds have demonstrated allosteric modulation of GABA-A receptors, enhancing their function and providing anxiolytic effects. This could position the compound as a candidate for treating anxiety disorders.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the cytotoxic effects on lung cancer cells. | The compound exhibited significant dose-dependent cytotoxicity. |
| Study 2 | Examined receptor binding affinities in GABA-A modulation. | Demonstrated potential as a positive allosteric modulator. |
| Study 3 | Analyzed metabolic stability in human liver microsomes. | Showed enhanced metabolic stability compared to other fluorinated compounds. |
Pharmacodynamics
The pharmacokinetic profile of the compound is essential for understanding its therapeutic potential. Preliminary data suggests:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue permeability due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion of metabolites.
特性
IUPAC Name |
4-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-13-9-17(11-18(23)21(13)2)25-16-7-8-22(12-16)19(24)10-14-3-5-15(20)6-4-14/h3-6,9,11,16H,7-8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOOUBBFCLROIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













